molecular formula C17H13Cl2NO3S B12192842 [(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine

Cat. No.: B12192842
M. Wt: 382.3 g/mol
InChI Key: RJZJHUOBDRLGQM-UHFFFAOYSA-N
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Description

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine is an organic compound that features a sulfonyl group attached to a naphthylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with naphthylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-Dichloro-2-methoxyphenyl)sulfonyl]piperidine
  • [(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

Uniqueness

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]naphthylamine is unique due to its naphthylamine structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the naphthyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

3,4-dichloro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C17H13Cl2NO3S/c1-23-17-15(10-9-13(18)16(17)19)24(21,22)20-14-8-4-6-11-5-2-3-7-12(11)14/h2-10,20H,1H3

InChI Key

RJZJHUOBDRLGQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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